1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride
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Overview
Description
1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound that features an imidazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-4-yl)-1-pentanone: Another imidazole derivative with different functional groups.
(4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol: A compound with a similar trifluoromethyl group but different overall structure.
Uniqueness
1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its specific combination of the imidazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13ClF3N3 |
---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)9-3-1-8(2-4-9)5-10(16)11-6-17-7-18-11;/h1-4,6-7,10H,5,16H2,(H,17,18);1H |
InChI Key |
DSQPLGDGHDTXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CN=CN2)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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